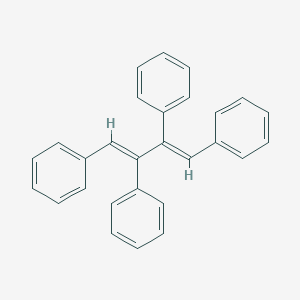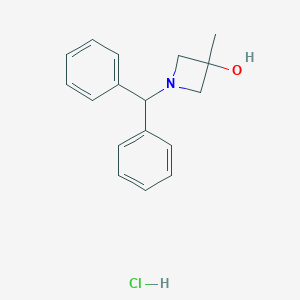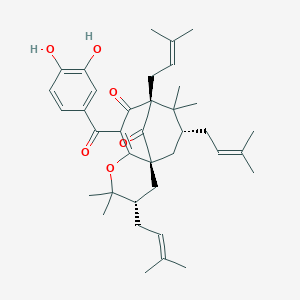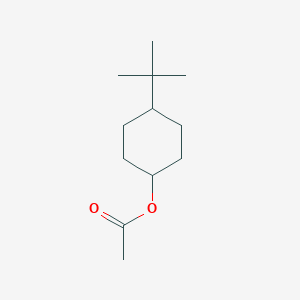
1,2,3,4-Tetraphenyl-1,3-butadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetraphenyl-1,3-butadiene (TPB) is an organic compound with a molecular formula of C30H22. It is a highly conjugated hydrocarbon with four phenyl groups attached to a butadiene backbone. TPB is a widely studied compound in the field of organic chemistry due to its unique electronic properties. It has been used as a fluorescent dye and a model compound for studying the photochemistry of conjugated systems.
作用机制
The mechanism of action of 1,2,3,4-Tetraphenyl-1,3-butadiene is not fully understood. It is known that 1,2,3,4-Tetraphenyl-1,3-butadiene undergoes photochemical reactions when exposed to light. The excited state of 1,2,3,4-Tetraphenyl-1,3-butadiene can undergo a variety of reactions, including energy transfer, electron transfer, and hydrogen abstraction. The exact mechanism of these reactions depends on the specific conditions of the reaction.
Biochemical and Physiological Effects
1,2,3,4-Tetraphenyl-1,3-butadiene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic in animal studies. It has also been used as a fluorescent dye in biological imaging studies, indicating that it is compatible with biological systems.
实验室实验的优点和局限性
One advantage of using 1,2,3,4-Tetraphenyl-1,3-butadiene in lab experiments is its unique electronic properties. Its ability to undergo photochemical reactions makes it a useful tool for studying the photochemistry of conjugated systems. However, 1,2,3,4-Tetraphenyl-1,3-butadiene is sparingly soluble in most organic solvents, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research involving 1,2,3,4-Tetraphenyl-1,3-butadiene. One area of research could focus on developing new methods for synthesizing 1,2,3,4-Tetraphenyl-1,3-butadiene. Another area of research could focus on using 1,2,3,4-Tetraphenyl-1,3-butadiene as a sensitizer in photochemical reactions. Additionally, 1,2,3,4-Tetraphenyl-1,3-butadiene could be used as a model compound for studying the photochemistry of more complex conjugated systems. Finally, 1,2,3,4-Tetraphenyl-1,3-butadiene could be used as a fluorescent dye in biological imaging studies to study the behavior of specific molecules in living cells.
合成方法
1,2,3,4-Tetraphenyl-1,3-butadiene can be synthesized through a variety of methods. One common method involves the reaction of benzil with phenylmagnesium bromide in the presence of a palladium catalyst. Another method involves the reaction of 1,3-butadiene with benzene in the presence of a Lewis acid catalyst. The resulting 1,2,3,4-Tetraphenyl-1,3-butadiene is a yellow powder that is sparingly soluble in most organic solvents.
科学研究应用
1,2,3,4-Tetraphenyl-1,3-butadiene has been widely used in scientific research due to its unique electronic properties. It has been used as a fluorescent dye in biological imaging studies. 1,2,3,4-Tetraphenyl-1,3-butadiene has also been used as a model compound for studying the photochemistry of conjugated systems. Its ability to undergo photochemical reactions has been studied extensively, and it has been used as a sensitizer in photochemical reactions.
属性
CAS 编号 |
1608-11-3 |
|---|---|
产品名称 |
1,2,3,4-Tetraphenyl-1,3-butadiene |
分子式 |
C28H22 |
分子量 |
358.5 g/mol |
IUPAC 名称 |
[(1E,3E)-1,3,4-triphenylbuta-1,3-dien-2-yl]benzene |
InChI |
InChI=1S/C28H22/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h1-22H/b27-21+,28-22+ |
InChI 键 |
DAABVBOFAIYKNX-GPAWKIAZSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C(/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3)\C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |
其他 CAS 编号 |
1608-11-3 |
Pictograms |
Irritant |
同义词 |
(1Z,3Z)-1,2,3,4-Tetraphenyl-1,3-butadiene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![potassium;(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate](/img/structure/B162952.png)



![1-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine](/img/structure/B162958.png)
![3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl](/img/structure/B162962.png)


![4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B162970.png)
![N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide](/img/structure/B162973.png)



